![molecular formula C14H19ClN4O3S B5667311 5-chloro-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B5667311.png)
5-chloro-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methylpyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methylpyrimidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-chloro-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methylpyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives that share structural features with 5-chloro-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methylpyrimidine-4-carboxamide. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-chloro-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3S/c1-8-16-5-11(15)13(17-8)14(20)18-12-7-19(23(2,21)22)6-10(12)9-3-4-9/h5,9-10,12H,3-4,6-7H2,1-2H3,(H,18,20)/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZUTGXMRXBWIZ-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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